molecular formula C12H7N3S3 B12454485 2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole

2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B12454485
M. Wt: 289.4 g/mol
InChI Key: RXMVNOVBLAQLNY-UHFFFAOYSA-N
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Description

2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3,4]thiadiazole core substituted with thiophene rings at the 2 and 6 positions. The presence of these thiophene rings imparts unique electronic properties to the compound, making it a valuable candidate for various applications.

Preparation Methods

The synthesis of 2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide can yield the intermediate 2-mercapto-5-(thiophen-2-yl)-1,3,4-thiadiazole. This intermediate can then be further reacted with 2-bromoacetophenone to form the desired imidazo[2,1-b][1,3,4]thiadiazole derivative .

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis

Chemical Reactions Analysis

2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The thiophene rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole varies depending on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it has been shown to inhibit certain enzymes involved in microbial growth, leading to its antimicrobial activity . In materials science, the compound’s electronic properties are attributed to the conjugated system of the imidazo[2,1-b][1,3,4]thiadiazole core and the thiophene rings, which facilitate charge transport and other electronic behaviors .

Comparison with Similar Compounds

2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the imidazo[2,1-b][1,3,4]thiadiazole core and the thiophene rings, which together impart distinct electronic and biological properties.

Properties

Molecular Formula

C12H7N3S3

Molecular Weight

289.4 g/mol

IUPAC Name

2,6-dithiophen-2-ylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H7N3S3/c1-3-9(16-5-1)8-7-15-12(13-8)18-11(14-15)10-4-2-6-17-10/h1-7H

InChI Key

RXMVNOVBLAQLNY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CN3C(=N2)SC(=N3)C4=CC=CS4

Origin of Product

United States

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